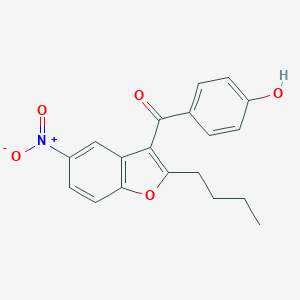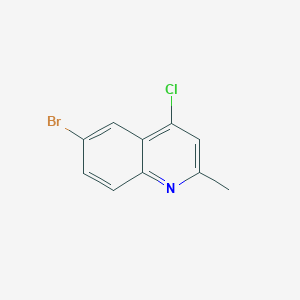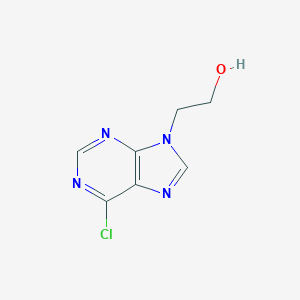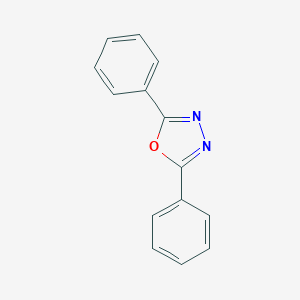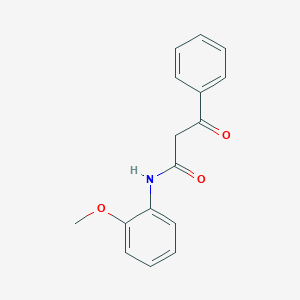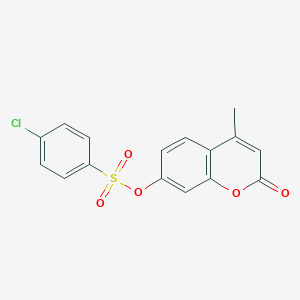
(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA) that is used in the treatment of depression and anxiety disorders. It was first synthesized in the 1970s and has since become a popular alternative to traditional monoamine oxidase inhibitors (MAOIs) due to its improved safety profile and fewer side effects.
Wirkmechanismus
(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate works by inhibiting the activity of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate increases the levels of these neurotransmitters, leading to improved mood and reduced symptoms of anxiety.
Biochemische Und Physiologische Effekte
(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate has been shown to have a number of biochemical and physiological effects on the brain and body. In addition to its effects on neurotransmitter levels, (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate has been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. It has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in some conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate in lab experiments is its specificity for MAO-A, which allows researchers to study the effects of inhibiting this enzyme without affecting other neurotransmitter systems. Additionally, (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate has a relatively short half-life, which allows for rapid clearance from the body and reduces the risk of accumulation and toxicity. However, (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate's specificity for MAO-A can also be a limitation, as it may not be effective in conditions where other neurotransmitter systems are involved.
Zukünftige Richtungen
There are a number of potential future directions for research on (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate. One area of interest is its potential use in the treatment of cognitive impairment and dementia, as it has been shown to improve cognitive function in some animal models. Additionally, (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate may have potential as a treatment for substance abuse disorders, as it has been shown to reduce the effects of drugs such as cocaine and amphetamines in animal models. Finally, further research is needed to fully understand the mechanisms underlying (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate's therapeutic effects and to identify potential side effects and limitations of its use.
Synthesemethoden
(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate can be synthesized through a multi-step process involving the reaction of 7-hydroxy-4-methylcoumarin with 4-chlorobenzenesulfonyl chloride, followed by the addition of sodium hydroxide and further purification steps. The final product is a white crystalline powder with a molecular weight of 297.78 g/mol.
Wissenschaftliche Forschungsanwendungen
(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate has been extensively studied for its therapeutic potential in the treatment of depression and anxiety disorders. It has been shown to be effective in improving mood and reducing symptoms of anxiety in clinical trials, with fewer side effects compared to traditional MAOIs. Additionally, (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate has been studied for its potential use in the treatment of Parkinson's disease and chronic pain.
Eigenschaften
CAS-Nummer |
6631-52-3 |
|---|---|
Produktname |
(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate |
Molekularformel |
C16H11ClO5S |
Molekulargewicht |
350.8 g/mol |
IUPAC-Name |
(4-methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C16H11ClO5S/c1-10-8-16(18)21-15-9-12(4-7-14(10)15)22-23(19,20)13-5-2-11(17)3-6-13/h2-9H,1H3 |
InChI-Schlüssel |
OBUUNGAXRVBPTJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



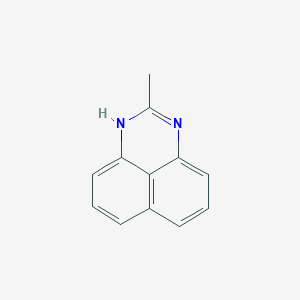
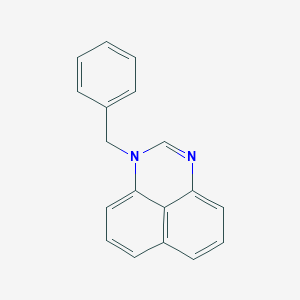
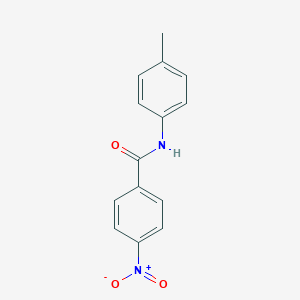
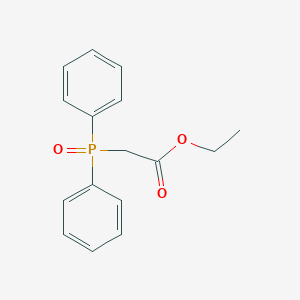
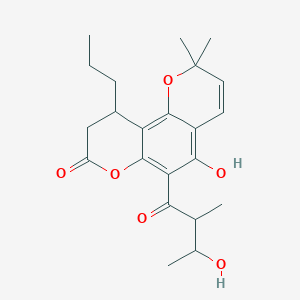
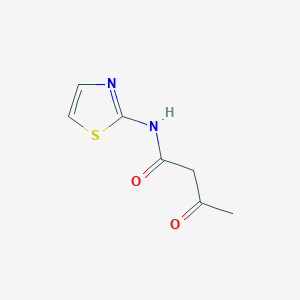
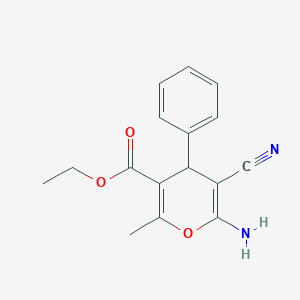
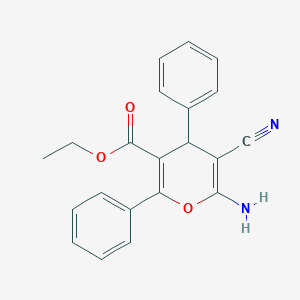
![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B188108.png)
